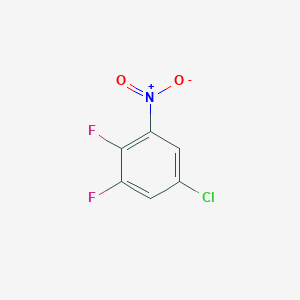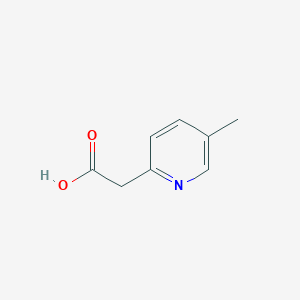
2-(5-Methylpyridin-2-yl)acetic acid
Vue d'ensemble
Description
2-(5-Methylpyridin-2-yl)acetic acid is an organic compound with the molecular weight of 151.16 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(5-Methylpyridin-2-yl)acetic acid is1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) . This indicates that the compound has a pyridine ring with a methyl group at the 5th position and an acetic acid group attached to the 2nd position of the ring .
Applications De Recherche Scientifique
1. Organic Chemical Synthesis Intermediate
- Application Summary : “2-(5-Methylpyridin-2-yl)acetic acid” is used as an intermediate in organic chemical synthesis . Intermediates are compounds that are used in the production of other compounds. In this case, “2-(5-Methylpyridin-2-yl)acetic acid” can be used to produce a variety of other organic compounds.
2. Flow Synthesis of 2-Methylpyridines
- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
- Methods of Application : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : The method provided 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
3. Synthesis of 2-Methyl-5-ethylpyridine
- Application Summary : A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) is explored .
- Methods of Application : The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .
- Results or Outcomes : The method provided 2-methyl-5-ethylpyridine with a high degree of conversion, and in a synthetically useful yield . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
4. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, which can be synthesized from “2-(5-Methylpyridin-2-yl)acetic acid”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes : The outcome of using indole derivatives would be the potential discovery of new therapeutic agents. The specific results would depend on the specific biological activity being targeted .
5. Synthesis of Nicotinic Acid and Nicotinamide
- Application Summary : 2-Methyl-5-ethylpyridine (MEP), which can be synthesized from “2-(5-Methylpyridin-2-yl)acetic acid”, is used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP .
- Methods of Application : The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . This reaction is carried out at 200–300 °C and 12–13 MPa .
- Results or Outcomes : The yield to MEP of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases (mainly 2- and 4-picoline) .
6. Production of Resins
- Application Summary : MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
- Results or Outcomes : The outcome of using MEP in this way would be the production of various types of resins. The specific results would depend on the specific type of resin being produced .
Propriétés
IUPAC Name |
2-(5-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHTUJMBDHMENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597761 | |
| Record name | (5-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyridin-2-yl)acetic acid | |
CAS RN |
848093-05-0 | |
| Record name | (5-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)
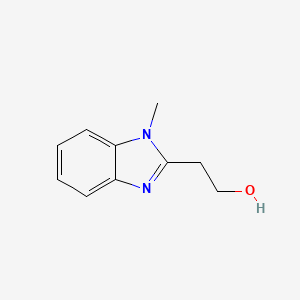
![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)
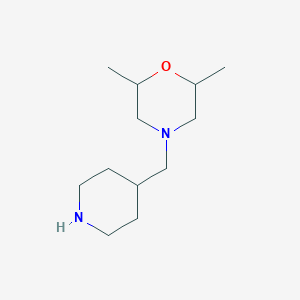
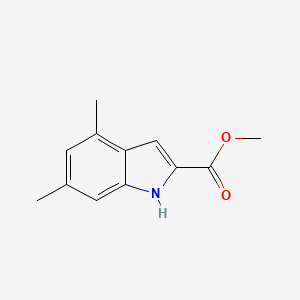
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
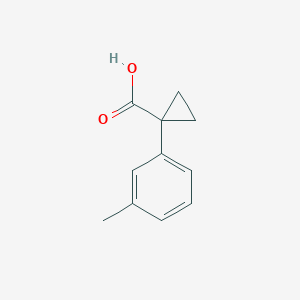
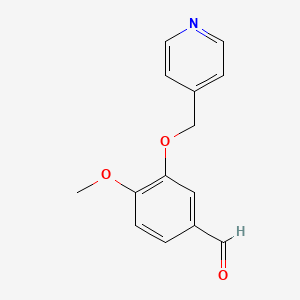
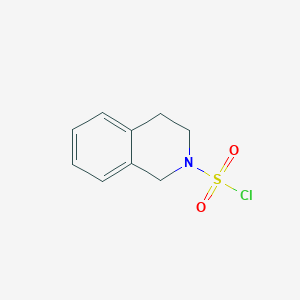
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)
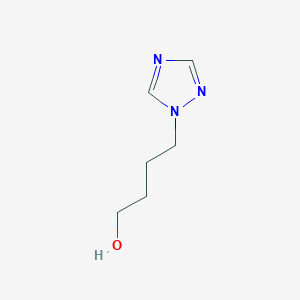
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)
